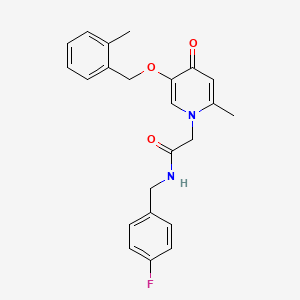

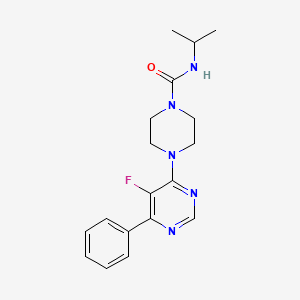

![molecular formula C19H23N5O2S2 B2517972 3-((4-méthyl-5-((2-(4-méthylpipéridin-1-yl)-2-oxoéthyl)thio)-4H-1,2,4-triazol-3-yl)méthyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-12-8](/img/structure/B2517972.png)

3-((4-méthyl-5-((2-(4-méthylpipéridin-1-yl)-2-oxoéthyl)thio)-4H-1,2,4-triazol-3-yl)méthyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a derivative of benzothiazolone, which is a heterocyclic compound with potential biological activities. The structure of the compound suggests that it may have similar properties to other benzothiazolone derivatives, which have been studied for their antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazolone derivatives typically involves the condensation of various reagents under controlled conditions. For instance, some derivatives have been synthesized by reacting semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones . Although the exact synthesis method for the compound is not provided, it is likely to involve a multi-step reaction, possibly starting with a benzothiazolone core and introducing the triazolylmethyl and methylpiperidinyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of benzothiazolone derivatives has been extensively studied using ab initio Hartree-Fock and density functional theory (DFT) methods . These studies provide insights into the conformational stability and vibrational spectra of the molecules. The molecular geometry and vibrational frequencies are calculated to determine the most stable conformers and to predict the physical properties of the molecules. The molecular structure analysis of similar compounds has shown that the theoretical results are in excellent agreement with experimental values, suggesting that the compound would likely exhibit similar agreement between theoretical predictions and actual structure .

Chemical Reactions Analysis

Benzothiazolone derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group in the triazolylmethyl moiety can act as a nucleophile, while the thioxo group can potentially be involved in redox reactions . The specific chemical reactions that "3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" can undergo would depend on the reactivity of its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolone derivatives can be predicted based on their molecular structure. The calculated HOMO and LUMO energies indicate the potential for charge transfer within the molecule, which can influence its reactivity and interaction with biological targets . The vibrational spectra provide information about the molecule's stability and potential interactions with other molecules. The antimicrobial and anti-inflammatory activities of similar compounds suggest that the compound may also possess these properties, which could be confirmed through biological assays .

Applications De Recherche Scientifique

- Application: La 4,4′-triméthylènedipipéridine, une alternative sûre et verte à la pipéridine, a catalysé la synthèse des N-méthylimines .

- Application: Les composés hybrides triazole-pyrimidine contenant des éléments structuraux similaires ont démontré des propriétés neuroprotectrices et anti-inflammatoires prometteuses .

- Détails: Le composé 3-(1-(3-(5-((1-méthylpipéridin-4-yl)méthoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CD) a été étudié en utilisant l'ensemble de base B3LYP/cc-pVDZ. L'analyse de l'orbitale de liaison naturelle (NBO) a confirmé l'énergie de stabilisation la plus élevée (39,53 kcal/mol) provenant de la liaison LP(1) - N22 à π*(N21 - C24) anti-liante .

Catalyse et chimie verte

Propriétés neuroprotectrices et anti-inflammatoires

Stabilisation moléculaire et analyse de liaison

Propriétés

IUPAC Name |

3-[[4-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S2/c1-13-7-9-23(10-8-13)17(25)12-27-18-21-20-16(22(18)2)11-24-14-5-3-4-6-15(14)28-19(24)26/h3-6,13H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCDASYXJZDEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)